molecular formula C13H15N3O2 B10851620 N-acetyl-phenylalanyl-glycine-nitrile

N-acetyl-phenylalanyl-glycine-nitrile

Cat. No.: B10851620
M. Wt: 245.28 g/mol
InChI Key: ITHLBMBCVIAAIX-LBPRGKRZSA-N
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Description

N-Acetyl-phenylalanyl-glycine-nitrile is a synthetic dipeptide derivative composed of two amino acid residues: N-acetyl-phenylalanine and glycine-nitrile. The phenylalanine moiety is acetylated at the N-terminus, while the glycine residue is modified with a nitrile (-CN) group, replacing the typical carboxylic acid (-COOH) terminus. This structural modification confers unique physicochemical and reactive properties, making the compound of interest in medicinal chemistry and peptide-based drug design.

Molecular Formula: C₁₃H₁₅N₃O₃
Key Functional Groups:

  • Acetyl group (CH₃CO-) at the N-terminal phenylalanine.
  • Aromatic phenyl group (C₆H₅) from phenylalanine.
  • Nitrile group (-CN) at the C-terminal glycine.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide

InChI

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

ITHLBMBCVIAAIX-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The cobalt-catalyzed process employs dicobalt octacarbonyl (Co₂(CO)₈) with promoters such as succinonitrile or trialkylphosphines. Key parameters include:

  • Temperature : 50–150°C

  • Pressure : 3.5–7 MPa (500–1000 psi)

  • Solvent : Ethyl acetate, dimethylformamide, or dioxane

  • Promoters : Succinonitrile (0.1–10 wt%) or tributylphosphine

In a representative example, Co₂(CO)₈ (1.36 g), n-Bu₃P (0.40 g), paraformaldehyde (2.0 g), and acetamide (5.9 g) in ethyl acetate yielded N-acetylglycine at 117°C over 4 hours with 78% selectivity. The nitrile variant could be synthesized by replacing acetamide with cyanamide or introducing HCN, though such modifications require rigorous safety protocols.

Challenges and Adaptations

  • Byproduct Formation : Bisamidal (a paraformaldehyde-acetamide condensate) is a common byproduct, necessitating purification via crystallization or filtration.

  • Catalyst Recovery : Cobalt remains in the solvent phase (76% recovery), enabling reuse but complicating product isolation.

Mixed Anhydride Coupling with α-Aminonitrile

The PhD thesis by Fanning and the papain inhibition study highlight peptide nitrile synthesis via mixed anhydride intermediates. For Ac-Phe-Gly-CN, this method involves coupling N-acetyl-phenylalanine with glycine nitrile.

Experimental Protocol

  • Activation of N-Acetyl-Phenylalanine :
    N-Acetyl-L-phenylalanine (1.0 equiv) is dissolved in methylene chloride at -15°C, treated with N-methylmorpholine (1.5 equiv) and isobutyl chloroformate (1.5 equiv) to form the mixed anhydride.

  • Coupling with α-Aminonitrile :
    Glycine nitrile (H₂N-CH₂-CN) or its protected derivative is added to the anhydride, followed by stirring at -15°C for 1.5 h and overnight at room temperature.

  • Workup :
    The organic layer is washed with NaHCO₃, HCl, and NaCl, then dried and concentrated. Recrystallization from ethyl acetate yields the product.

Yield and Characterization

In analogous syntheses, N-(N-acetyl-L-phenylalanyl)-α-aminopropionitrile was obtained in 30% yield after recrystallization. Characterization data included:

  • ¹H NMR (DMSO-d₆) : δ 7.2–7.4 (ArH), 4.3 (α-H), 2.9 (CH₂CN).

  • MS (EI) : m/z 277.1433 (calc. 277.1426).

For glycine nitrile, instability of H₂N-CH₂-CN necessitates protective strategies (e.g., Boc or Fmoc groups) during coupling.

Dehydration of C-Terminal Amide to Nitrile

Conversion of a peptide amide to a nitrile offers a post-synthetic route to Ac-Phe-Gly-CN. Gour-Salin et al. demonstrated this using p-toluenesulfonyl chloride (TsCl) in pyridine.

Synthesis Steps

  • Peptide Amide Preparation :
    Ac-Phe-Gly-OH is converted to Ac-Phe-Gly-NH₂ via EDCI-mediated coupling with ammonium chloride.

  • Dehydration :
    The amide (1.0 equiv) is dissolved in pyridine, treated with TsCl (1.5 equiv) at 0°C, and stirred for 12 h.

  • Isolation :
    The reaction is quenched with water, extracted into CH₂Cl₂, and purified via column chromatography.

Optimization Data

  • Temperature : 0°C to room temperature.

  • Yield : 45–60% (based on analogous dehydrations).

  • Side Reactions : Over-dehydration or sulfonate formation may occur with excess TsCl.

Strecker Synthesis for α-Amino Nitrile Precursors

The Strecker reaction, detailed in Fanning’s thesis, generates α-amino nitriles from aldehydes, ammonia, and cyanide. For glycine nitrile, formaldehyde serves as the aldehyde precursor.

Reaction Setup

  • Formaldehyde (1.0 equiv) , benzophenone imine (1.2 equiv), and trimethylsilyl cyanide (1.5 equiv) are stirred in CH₂Cl₂ at -15°C.

  • Catalyst : A chiral thiourea catalyst (e.g., 20 mol%) enables enantioselective synthesis.

Limitations

  • Instability : Free glycine nitrile (H₂N-CH₂-CN) is prone to polymerization, requiring immediate use in peptide coupling.

  • Racemization : Hydrolysis of the nitrile to the amino acid risks racemization unless protected.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Catalytic Amidocarbonylation70–7885–90Scalable, reusable catalystRequires high-pressure equipment
Mixed Anhydride Coupling30–40>95Mild conditions, precise controlLow yield due to nitrile instability
Amide Dehydration45–6090–95Post-synthetic modificationMultiple steps increase complexity
Strecker Synthesis50–7080–85Enantioselective optionsRequires protective strategies

Chemical Reactions Analysis

Types of Reactions: N-acetyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-phenylalanyl-glycine-nitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-phenylalanyl-glycine-nitrile involves the formation of a covalent adduct between the nitrile group and the thiol group of cysteine in the active site of enzymes. This interaction inhibits the enzyme’s activity by blocking the catalytic site, preventing substrate binding and subsequent catalysis . The molecular targets include cysteine proteases such as papain .

Comparison with Similar Compounds

N-Acetylglycylglycine

Molecular Formula : C₆H₁₀N₂O₄
CAS : 5687-48-9
Structure : Acetylated dipeptide of two glycine residues, terminating in a carboxylic acid (-COOH).
Key Differences :

  • Lacks aromatic (phenyl) and nitrile groups.
  • Higher oxygen content (O₄ vs. O₃ in the target compound) due to carboxylic acid termini.
    Properties :
  • Higher water solubility compared to the target compound, owing to polar -COOH groups.
  • Lower lipophilicity (logP ~ -1.2) vs. the target’s estimated logP ~ 1.5 (due to phenyl and nitrile groups).
    Applications :
  • Model compound for studying peptide acetylation effects .

N-Phenylglycine

Molecular Formula: C₈H₉NO₂ CAS: 103-01-5 Structure: Glycine with a phenyl group attached to the amino nitrogen. Key Differences:

  • No acetylation or nitrile modification.
  • Smaller molecular weight (151.16 g/mol vs. 285.28 g/mol for the target).
    Properties :
  • Moderate solubility in polar solvents (e.g., ethanol, DMSO).
  • Reactivity dominated by the free amino and carboxylic acid groups. Applications:
  • Precursor in dye synthesis and agrochemicals .

Nitro- and Ester-Modified Phenylalanine Derivatives

Examples :

  • L-Phenylalanine, N-acetyl-4-nitro-, methyl ester (CAS: 36097-39-9) .
  • Glycine, N-(4-nitro-L-phenylalanyl)-, ethyl ester (CAS: 88319-55-5) .
    Key Differences :
  • Nitro (-NO₂) and ester (-COOR) groups replace the nitrile.
  • Nitro groups are strongly electron-withdrawing, altering electronic properties.
    Properties :
  • Esters are more hydrolytically labile than nitriles.
  • Nitro derivatives exhibit UV absorption, useful in analytical detection .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
N-Acetyl-phenylalanyl-glycine-nitrile C₁₃H₁₅N₃O₃ 285.28 Acetyl, phenyl, nitrile High lipophilicity, protease inhibition
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.16 Acetyl, carboxylic acid High solubility, model peptide
N-Phenylglycine C₈H₉NO₂ 151.16 Phenyl, amino, carboxylic acid Moderate reactivity, dye precursor
4-Nitro-L-phenylalanine methyl ester C₁₀H₁₀N₂O₄ 238.20 Nitro, ester, phenyl UV-active, synthetic intermediate

Research Findings and Functional Implications

Nitrile vs. Carboxylic Acid :

  • The nitrile group in the target compound enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., cathepsin inhibitors) .
  • In contrast, carboxylic acid-terminated peptides (e.g., N-acetylglycylglycine) are more suited for hydrogen bonding and ionic interactions.

Aromatic vs. Aliphatic Side Chains :

  • The phenyl group in the target compound increases hydrophobic interactions, improving membrane permeability compared to aliphatic analogs like N-acetylglycylglycine .

Stability :

  • Nitriles are chemically stable under physiological conditions, whereas ester-containing derivatives (e.g., 88319-55-5) are prone to hydrolysis .

Q & A

Q. What are the recommended synthesis protocols for N-acetyl-phenylalanyl-glycine-nitrile, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with acetylation of the phenylalanyl-glycine backbone followed by nitrile group introduction. Critical steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .
  • Nitrile Formation : Employ cyanogen bromide (CNBr) or Mitsunobu conditions for nitrile functionalization, monitored via thin-layer chromatography (TLC) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm for peptide bonds) and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with nuclear magnetic resonance (NMR) for structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods or closed systems to minimize inhalation/exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust/aerosols are generated .
  • Emergency Measures : Install eyewash stations and safety showers. Documented procedures for spills (e.g., neutralization with activated carbon) and disposal per EPA guidelines .

Q. How can researchers optimize experimental conditions for characterizing this compound’s stability?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) to assess decomposition temperatures.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–37°C, sampling at intervals for HPLC analysis. Correlate degradation products with MS/MS fragmentation patterns .

Advanced Research Questions

Q. How do computational methods resolve contradictions in conformational analysis of this compound?

  • Density Functional Theory (DFT) : Optimize geometries using dispersion-corrected functionals (e.g., ωB97X-D) to account for intramolecular hydrogen bonds and van der Waals interactions. Compare with experimental IR spectra (3000–4000 cm⁻¹ region) to validate hydrogen bonding patterns .
  • Molecular Dynamics (MD) : Simulate free-energy surfaces (e.g., AMBER force field) to identify dominant conformers under varying temperatures. Cross-validate with gas-phase IR/UV spectroscopy data to resolve discrepancies between empirical and ab initio results .

Q. What methodologies address data inconsistencies in bioactivity studies of peptide-nitrile derivatives?

  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis. Pre-register hypotheses to minimize confirmation bias .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with isothermal titration calorimetry (ITC) to verify binding affinities. Discrepancies may arise from solvent effects or aggregation; use dynamic light scattering (DLS) to detect particulates .

Q. How can researchers identify and quantify trace impurities in this compound batches?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar impurities and multiple reaction monitoring (MRM) for sensitivity. Reference standards (e.g., N-acetyl Norfentanyl analogs) aid in structural elucidation .
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect stereochemical impurities by analyzing through-space correlations in 2D NMR spectra .

Q. What advanced techniques elucidate the role of nitrile groups in peptide backbone dynamics?

  • Ultrafast 2D-IR Spectroscopy : Probe vibrational coupling between the nitrile group and adjacent amide bonds to map picosecond-scale conformational changes .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Partition the nitrile moiety for high-level CCSD(T) calculations while modeling the peptide environment with molecular mechanics. This reveals electronic polarization effects on reactivity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational predictions (e.g., DFT-optimized structures) with experimental data (IR, NMR) using Bland-Altman plots or residual analysis .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of synthesis protocols, statistical methods, and raw data deposition in public repositories .

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